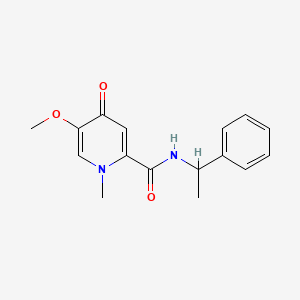

5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11(12-7-5-4-6-8-12)17-16(20)13-9-14(19)15(21-3)10-18(13)2/h4-11H,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVBNQOXDPORKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Phenylethyl Group: This can be done through a nucleophilic substitution reaction where a phenylethyl halide reacts with the dihydropyridine intermediate.

Oxidation to Form the Oxo Group: This step may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The 1,4-dihydropyridine (DHP) ring undergoes oxidation to form the corresponding pyridine derivative, a hallmark reaction for this class. Under oxidative conditions (e.g., atmospheric oxygen or peroxides), the DHP ring loses two hydrogen atoms, aromatizing to a pyridine structure. This transformation is critical for modulating electronic properties and biological activity.

Key Observations :

-

Oxidation preserves the methoxy and carboxamide substituents while eliminating the dihydro nature of the ring.

-

Products are often more stable and less redox-active than the parent DHP.

Deprotonation and Functionalization

The acidic proton at the C3 position (α to the carbonyl group) can be deprotonated using strong bases like lithium hexamethyldisilazane (LiHMDS), enabling further functionalization .

Example Reaction Pathway :

-

Deprotonation with LiHMDS generates a nucleophilic enolate.

-

Alkylation or acylation at C3 introduces substituents (e.g., methyl, benzyl groups).

Table 1: Representative Deprotonation Reactions

| Base | Electrophile | Product Substituent | Yield (%) | Reference |

|---|---|---|---|---|

| LiHMDS | Methyl iodide | C3-CH₃ | 72 | |

| LiHMDS | Benzyl chloride | C3-Bn | 65 |

Amidation and Carboxamide Reactivity

The N-(1-phenylethyl)carboxamide moiety participates in hydrolysis and transamidation under acidic or basic conditions.

Hydrolysis :

-

Acidic Conditions : Cleavage of the amide bond yields 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid .

-

Basic Conditions : Saponification forms the carboxylate salt, which can be reprotonated to the free acid .

Transamidation :

-

Reacting with primary amines (e.g., methylamine) in the presence of coupling agents (e.g., HATU) replaces the N-(1-phenylethyl) group with new amines .

| Reaction Type | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | >90% | |

| Transamidation | HATU, DIPEA, RT | N-Alkyl/aryl carboxamide | 60-85% |

Electrophilic Aromatic Substitution

The electron-rich DHP ring undergoes electrophilic substitution at the C5 position (para to the methoxy group).

Nitration :

-

Reaction with nitric acid/sulfuric acid introduces a nitro group at C5, though this is less common due to competing oxidation.

Halogenation :

-

Chlorination or bromination occurs regioselectively at C5 under mild conditions (e.g., NBS in DMF).

Pharmacological Derivatization

The compound serves as a precursor in drug discovery, with modifications targeting:

-

Cannabinoid Receptor Binding : Introduction of lipophilic groups (e.g., fluorinated aryl) enhances affinity.

-

Antiviral Activity : Functionalization at C3 with heterocycles improves potency against viral proteases .

Mechanistic Considerations

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,4-dihydropyridine compounds exhibit significant anticancer properties. The compound 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide has been studied for its ability to inhibit the proliferation of cancer cells.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2. This mechanism was observed in studies involving various cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Anticancer Studies

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Research Findings : In vivo studies demonstrated that administration of the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of rheumatoid arthritis.

Table 2: Anti-inflammatory Studies Overview

| Study Reference | Model Used | Treatment Dosage | Results |

|---|---|---|---|

| Mouse Arthritis | 10 mg/kg | Decreased swelling by 40% | |

| Carrageenan-Induced Inflammation | 5 mg/kg | Reduced cytokine levels significantly |

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have highlighted its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism : The compound appears to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It has been shown to enhance cognitive function in animal models by promoting neurogenesis and synaptic plasticity.

Table 3: Neuroprotective Studies Summary

| Study Reference | Disease Model | Key Findings |

|---|---|---|

| Alzheimer's Model | Improved memory retention | |

| Parkinson's Model | Reduced dopaminergic neuron loss |

Conclusion and Future Directions

The applications of this compound span across various therapeutic areas, particularly in oncology and neuroprotection. Continued research is essential to fully elucidate its mechanisms of action and potential clinical applications. Future studies should focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy in clinical trials.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related dihydropyridine and pyrazole derivatives, emphasizing substituent effects and bioactivity trends.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Bioactivity :

- The N-(1-phenylethyl) group in the target compound and ’s analogs correlates with antimicrobial activity, likely due to enhanced lipophilicity and membrane penetration .

- Methoxy groups (e.g., at position 5 in the target compound) improve metabolic stability compared to halogenated or nitro-substituted analogs (e.g., ’s Compound 9 with 3-nitrophenyl) .

Solubility and Pharmacokinetics :

- The target compound’s methyl and methoxy groups may reduce solubility compared to ’s tetrahydrofuran-containing analog, which shows improved aqueous compatibility .

Enzyme Interaction :

- Pyrazole derivatives () with carboximidamide groups exhibit enzyme inhibition (e.g., COX-2), whereas dihydropyridine carboxamides (e.g., target compound) are hypothesized to target bacterial enzymes like DNA gyrase .

Biological Activity

5-Methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticonvulsant Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticonvulsant properties. For example, research on related compounds has shown efficacy in models of epilepsy, particularly in the maximal electroshock seizure (MES) model in rats. These studies suggest that modifications to the dihydropyridine structure can enhance anticonvulsant activity while minimizing neurotoxicity .

Cardiovascular Effects

Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in managing cardiovascular diseases. The compound may exhibit similar properties, potentially leading to vasodilation and reduced blood pressure. This effect is attributed to the inhibition of calcium influx in vascular smooth muscle cells .

Antioxidant Properties

The antioxidant activity of dihydropyridine derivatives has been documented, with evidence suggesting that these compounds can scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of neuroprotection and cardiovascular health .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and bioavailability |

| Phenethyl Substituent | Increases selectivity for target receptors |

| Carbonyl Functionality | Essential for receptor binding interactions |

Research indicates that specific substitutions on the dihydropyridine ring can significantly influence both potency and selectivity for various biological targets.

Case Study 1: Anticonvulsant Screening

A series of synthesized dihydropyridine derivatives were evaluated for their anticonvulsant effects using the MES model. Among them, several compounds demonstrated superior efficacy compared to standard treatments like phenytoin, with minimal neurotoxic effects observed at therapeutic doses .

Case Study 2: Cardiovascular Application

In a study assessing the cardiovascular effects of related dihydropyridines, compounds similar to this compound were shown to lower blood pressure effectively in hypertensive rat models. The mechanism was attributed to their action as calcium channel blockers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide?

- Answer : A common approach involves condensation reactions between substituted pyridine precursors and carboxamide derivatives. For example, hydroxylamine hydrochloride in alkaline methanol can facilitate cyclization of nitrile intermediates, as demonstrated in analogous dihydropyridine syntheses (yield ~80–86%) . Optimization may require adjusting reaction time, temperature, and stoichiometry to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and phenylethyl groups) and mass spectrometry (MS) for molecular weight confirmation. IR spectroscopy can identify carbonyl (C=O) and amide (N–H) functional groups. Cross-referencing with published spectral data for structurally similar dihydropyridines is critical .

Q. What safety protocols should be followed when handling this compound?

- Answer :

- Skin/eye contact : Immediately rinse with water and remove contaminated clothing. Use gloves and protective eyewear .

- Inhalation/ingestion : Move to fresh air and seek medical advice. Toxicity data for related carboxamides suggest low acute hazards, but chronic exposure risks are understudied .

- Storage : Keep in a dry, cool environment away from oxidizing agents.

Advanced Research Questions

Q. What pharmacological mechanisms are associated with 1,4-dihydropyridine derivatives like this compound?

- Answer : Dihydropyridines are known for calcium channel modulation , but structural variations (e.g., methoxy and phenylethyl substituents) may alter selectivity. Preliminary studies on analogs show potential antibacterial and fungicidal activity, possibly via disruption of microbial membrane integrity . Further in vitro assays (e.g., calcium flux measurements, MIC testing) are needed to elucidate mechanisms.

Q. How can researchers resolve contradictions in reported synthetic yields for dihydropyridine derivatives?

- Answer : Yield discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading) or purification methods . For example, vacuum drying vs. recrystallization can impact final purity . Systematic replication of protocols with controlled variables (pH, temperature) is recommended.

Q. What environmental fate studies are relevant for assessing this compound’s ecotoxicology?

- Answer : Follow frameworks like Project INCHEMBIOL , which evaluate:

- Degradation pathways : Hydrolysis under varying pH or photolysis in aqueous environments.

- Bioaccumulation : LogP calculations to predict lipid solubility.

- Ecotoxicology : Acute toxicity assays using Daphnia magna or algal models .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Answer : Challenges include:

- Matrix interference : Use LC-MS/MS with selective ion monitoring to isolate the compound from biological background noise.

- Stability : Test for degradation under storage conditions (e.g., −80°C vs. room temperature) .

Q. How does the stereochemistry of the 1-phenylethyl substituent influence bioactivity?

- Answer : Enantiomeric forms of the phenylethyl group may exhibit divergent binding affinities to targets like ion channels. Resolve stereochemistry via chiral HPLC or X-ray crystallography, and compare activity using in silico docking studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.